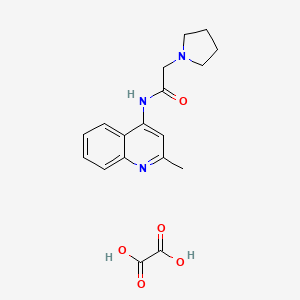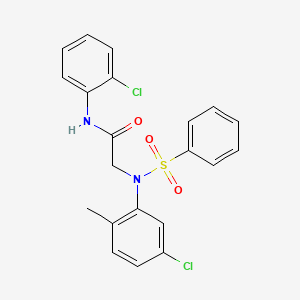
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as GW 501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, obesity, and diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and improved endurance.
Biochemical and Physiological Effects:
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production. It also increases the expression of genes involved in muscle fiber type switching, resulting in increased endurance. Additionally, it has been shown to decrease inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 in lab experiments is its ability to increase endurance and fat burning. This makes it a useful tool for studying the effects of exercise on metabolism and energy production. However, one limitation of using N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 is its potential to interfere with other metabolic pathways, which could lead to unintended effects.
未来方向
There are several future directions for research on N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to fully understand the long-term effects of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 on the body.
合成方法
The synthesis of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 involves several chemical reactions. The first step is the reaction of 2-methyl-4-quinolinecarboxaldehyde with 1-bromomethylpyrrolidine to form N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide. This intermediate is then treated with oxalic acid to form the oxalate salt of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516.
科学研究应用
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of cardiovascular diseases. It has also been studied for its potential use in the treatment of muscle wasting and osteoporosis.
属性
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C2H2O4/c1-12-10-15(13-6-2-3-7-14(13)17-12)18-16(20)11-19-8-4-5-9-19;3-1(4)2(5)6/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXMDKIKIQRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dimethyl-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6038355.png)
![5-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6038371.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)

![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)